molecular formula C11H11N3O2 B13557736 benzyl 3-amino-1H-pyrazole-5-carboxylate

benzyl 3-amino-1H-pyrazole-5-carboxylate

Cat. No.: B13557736
M. Wt: 217.22 g/mol
InChI Key: SWPITEIAFJUXAP-UHFFFAOYSA-N
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Description

Benzyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an amino group at the third position and a carboxylate ester group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-amino-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like hydrochloric acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-amino-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-amino-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-5-carboxylate
  • 3-Amino-5-benzyl-1-methyl-1H-pyrazole-4-carboxylate
  • 5-Amino-1H-pyrazole-4-carboxamide derivatives

Uniqueness

Benzyl 3-amino-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

benzyl 3-amino-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C11H11N3O2/c12-10-6-9(13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14)

InChI Key

SWPITEIAFJUXAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=NN2)N

Origin of Product

United States

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